

Cilastatin Ammonium Salt: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Cllastatin ammonium salt	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Cilastatin ammonium salt**, focusing on its core physicochemical properties, mechanism of action, and analytical methodologies. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Physicochemical Properties

Cilastatin ammonium salt is the ammoniated form of Cilastatin, a potent inhibitor of the renal enzyme dehydropeptidase-I (DHP-I).[1] Its fundamental properties are summarized below.

Property	Value	Citation(s)
CAS Number	877674-82-3	[1][2][3][4][5][6][7][8]
Molecular Formula	C16H29N3O5S	[1][2][3][5]
Molecular Weight	375.48 g/mol	[1][2][5][6][7][8]
Appearance	White to Off-White Solid	[5]
Storage Conditions	2-8°C, Hygroscopic, Refrigerator, Under inert atmosphere	[5]



Mechanism of Action and Pharmacokinetics

Cilastatin's primary pharmacological function is the inhibition of dehydropeptidase-I (DHP-I), a zinc-metalloenzyme located in the brush border of renal proximal tubular cells.[6][9] This enzyme is responsible for the hydrolysis and inactivation of certain β -lactam antibiotics, most notably imipenem.[1][3]

By reversibly and competitively inhibiting DHP-I, Cilastatin prevents the degradation of imipenem in the kidneys.[3][9] This co-administration significantly increases the urinary concentration and prolongs the antibacterial efficacy of imipenem.[3][4] Cilastatin itself does not possess any antibacterial activity.[1]

The pharmacokinetic parameters of Cilastatin when co-administered with imipenem are well-documented. Both drugs typically have a half-life of approximately one hour in individuals with normal renal function.[3]

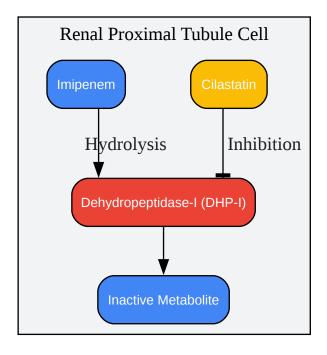
Nephroprotective Effects

Beyond its role in preserving imipenem, Cilastatin exhibits broader nephroprotective properties. It has been shown to mitigate the nephrotoxicity induced by various drugs, including cyclosporine, vancomycin, and cisplatin.[6][10][11] The proposed mechanisms for this protective effect include:

- Reduced accumulation of nephrotoxic agents: Cilastatin can inhibit organic anion transporters (OATs) in the kidneys, thereby reducing the uptake and accumulation of toxic compounds in renal proximal tubule cells.[12]
- Anti-apoptotic and antioxidant effects: Studies suggest that Cilastatin can reduce the production of reactive oxygen species (ROS) and inhibit apoptosis in renal cells.[10]
- Modulation of signaling pathways: Recent research indicates that Cilastatin preconditioning can activate the Hypoxia-Inducible Factor- 1α (HIF- 1α) pathway, which plays a crucial role in cellular adaptation to low oxygen and protection against ischemia-reperfusion injury.[13]

Below is a diagram illustrating the mechanism of DHP-I inhibition by Cilastatin.



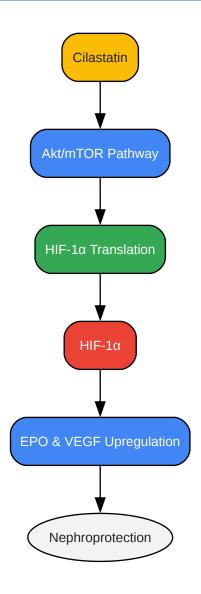


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Mechanism of Cilastatin's inhibition of Imipenem degradation.

The following diagram depicts the proposed signaling pathway for Cilastatin-induced nephroprotection via HIF-1 α activation.





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Cilastatin's proposed nephroprotective signaling pathway.

Experimental Protocols: Analytical Methodology

The simultaneous quantification of Cilastatin and imipenem in pharmaceutical formulations is crucial for quality control. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly employed analytical technique for this purpose.

Example RP-HPLC Method for Simultaneous Estimation

This section details a representative RP-HPLC method adapted from published literature for the simultaneous estimation of imipenem and Cilastatin.[5][14]



Chromatographic Conditions:

Parameter	Specification
Column	Inertsil-ODS C18 (250 mm x 4.6 mm, 5 μm)
Mobile Phase	Methanol : Acetonitrile (80:20 v/v)
Flow Rate	1.0 mL/min
Detection	UV at 248 nm
Injection Volume	20 μL
Runtime	8 minutes
Retention Times	Imipenem: ~2.9 min, Cilastatin: ~4.2 min

Preparation of Standard Solutions:

- Stock Standard Solution: Accurately weigh and transfer 100 mg of imipenem and 100 mg of Cilastatin reference standards into a 100 mL volumetric flask. Add approximately 40 mL of the mobile phase, sonicate for 20 minutes to dissolve, and then dilute to the mark with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 20-80 μg/mL for both imipenem and Cilastatin by appropriate dilution of the stock standard solution with the mobile phase.

Sample Preparation:

- Accurately weigh a quantity of the injection formulation powder equivalent to 100 mg of imipenem and 100 mg of Cilastatin.
- Transfer the powder to a 100 mL volumetric flask.
- Add approximately 40 mL of the mobile phase, swirl, and sonicate for 20 minutes.
- Dilute to volume with the mobile phase and mix well.



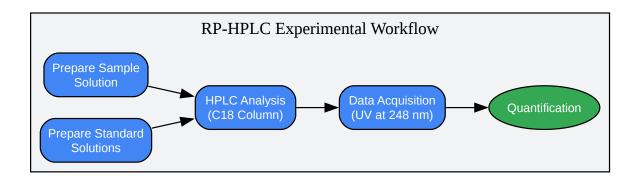
- Filter the solution through a 0.45 μm membrane filter.
- Dilute the filtrate with the mobile phase to achieve a final concentration within the calibration range (e.g., 40 μg/mL for both analytes).

Method Validation Parameters:

The method should be validated according to ICH guidelines, assessing parameters such as:

- Linearity: Demonstrated within the concentration range of 20-80 μg/mL for both drugs.
- Accuracy: Assessed by recovery studies.
- Precision: Evaluated at the intra-day and inter-day levels.
- Specificity: Confirmed through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).
- Robustness: Assessed by making small, deliberate variations to chromatographic conditions.

The following diagram outlines the general experimental workflow for this RP-HPLC method.



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General workflow for RP-HPLC analysis of Cilastatin and Imipenem.

Conclusion



Cilastatin ammonium salt is a critical pharmaceutical compound, primarily utilized for its potent and specific inhibition of dehydropeptidase-I. This action is essential for the efficacy of co-administered carbapenem antibiotics like imipenem. Furthermore, emerging research highlights its significant nephroprotective capabilities, suggesting broader therapeutic potential. The analytical methods, particularly RP-HPLC, are well-established for the quality control of formulations containing Cilastatin, ensuring their safety and efficacy. This guide provides a foundational understanding for researchers and professionals engaged in the study and development of this important molecule.

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